3-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride
Description
3-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride is a piperidine derivative characterized by a tert-butylsulfanyl-methyl substituent at the 3-position of the piperidine ring, with a hydrochloride salt. The tert-butyl group introduces steric bulk, while the sulfanyl (thioether) moiety may influence redox stability and lipophilicity .
Properties
IUPAC Name |
3-(tert-butylsulfanylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NS.ClH/c1-10(2,3)12-8-9-5-4-6-11-7-9;/h9,11H,4-8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWPWLRBAGBCIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
3-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article discusses its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- IUPAC Name: 3-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride
- Molecular Formula: C11H18ClN2S
- Molecular Weight: 246.79 g/mol
The biological activity of 3-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in cellular signaling pathways.
- Enzyme Inhibition : The compound has been shown to inhibit monoamine oxidase (MAO) and other enzymes, leading to altered neurotransmitter levels which can affect mood and cognitive functions.
- Cell Signaling Modulation : It influences cell signaling pathways by modulating the activity of protein kinases and phosphatases, impacting cellular metabolism and gene expression.
Biological Activity
The compound exhibits a range of biological activities, which can be summarized as follows:
| Activity | Description |
|---|---|
| Antioxidant | Reduces oxidative stress by scavenging free radicals. |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines, reducing inflammation in various models. |
| Neuroprotective | Protects neuronal cells from apoptosis induced by oxidative stress. |
| Anticancer | Exhibits cytotoxic effects on certain cancer cell lines in vitro. |
Study 1: Neuroprotective Effects
In a study examining the neuroprotective effects of 3-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride, researchers found that the compound significantly reduced apoptosis in neuronal cell cultures exposed to oxidative stress. The mechanism was linked to the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Study 2: Anti-inflammatory Activity
Another study investigated the anti-inflammatory properties of the compound using an animal model of induced inflammation. The results indicated a significant decrease in inflammatory markers such as TNF-alpha and IL-6 following treatment with the compound, suggesting its potential use in managing inflammatory diseases.
Study 3: Anticancer Activity
Research conducted on various cancer cell lines demonstrated that 3-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride exhibited cytotoxic effects, particularly against breast cancer cells. The study reported an IC50 value of 15 µM, indicating potent anticancer activity.
Table 1: Summary of Biological Activities
| Activity Type | Model Used | Effect Observed |
|---|---|---|
| Neuroprotection | Neuronal cell cultures | Reduced apoptosis |
| Anti-inflammation | Animal model | Decreased TNF-alpha and IL-6 levels |
| Anticancer | Breast cancer cell lines | IC50 = 15 µM |
| Mechanism | Target | Effect |
|---|---|---|
| Enzyme inhibition | MAO | Increased neurotransmitter levels |
| Cell signaling modulation | Protein kinases | Altered gene expression |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Properties
The table below compares key attributes of 3-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride with structurally related piperidine derivatives:
Key Observations:
- Steric Effects : The tert-butyl group introduces steric hindrance, which may limit metabolic degradation compared to smaller substituents like methyl or methoxy groups .
- Stability : Sulfanyl groups (e.g., in 3-(4-chlorophenylsulfanyl)piperidine HCl) are prone to oxidation, suggesting that the target compound may require stabilization under oxidative conditions .
Analytical and Regulatory Considerations
- System Suitability Mixtures : Paroxetine-related compounds () are employed as reference standards in HPLC and USP testing. The target compound’s structural uniqueness may necessitate customized analytical protocols .
- The tert-butylsulfanyl group may mitigate some risks by reducing electrophilicity .
Preparation Methods
General Synthetic Strategy
The preparation of 3-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride generally follows a modular approach:
Step 1: Preparation of the piperidine core
The piperidine ring can be synthesized via cyclization reactions starting from amino acid derivatives or aziridine intermediates. For example, (R)-3-amino piperidine hydrochloride can be prepared from D-glutamic acid through a sequence of esterification, Boc protection, reduction, activation, cyclization, and Boc deprotection steps.Step 2: Introduction of the tert-butylsulfanyl group
The tert-butylsulfanyl substituent is introduced via nucleophilic substitution or thiolation reactions on an activated methyl group attached to the piperidine ring. This step requires selective reaction conditions to avoid side reactions.Step 3: Formation of the hydrochloride salt
The free base piperidine derivative is converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing stability and facilitating purification.
Detailed Preparation Method from Literature
Preparation of (R)-3-amino piperidine hydrochloride as a key intermediate
| Step | Reaction Description | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Hydroxyl esterification and Boc protection of D-glutamic acid | D-glutamic acid, MeOH, SOCl2, (Boc)2O, TEA, 0-30°C | High yield (99%), purity 95% |
| 2 | Reduction of ester to alcohol | LiAlH4 or other reducing agents | Efficient conversion |
| 3 | Hydroxyl activation (e.g., mesylation or tosylation) | Methanesulfonyl chloride, base | Activates for cyclization |
| 4 | Cyclization to form piperidine ring | Intramolecular nucleophilic substitution | Forms Boc-protected piperidine |
| 5 | Boc deprotection and conversion to hydrochloride salt | HCl in MeOH, 30°C, 10 h | Product isolated by extraction and drying |
This method is notable for its short synthetic route and suitability for industrial scale-up due to cost-effectiveness and high purity of the product.
Thiolation to introduce tert-butylsulfanyl group
While direct literature on the exact thiolation of the piperidine methyl position to tert-butylsulfanyl is limited, general organosulfur chemistry suggests the following approach:
- Activation of the methyl group (e.g., halogenation or sulfonation) on the piperidine ring.
- Nucleophilic substitution with tert-butylthiol or its anion under mild conditions to avoid ring-opening or side reactions.
- Purification and isolation of the substituted piperidine followed by salt formation.
Alternative Synthetic Routes and Organometallic Approaches
Research on piperidine synthesis using organometallic chemistry provides valuable insights for preparing substituted piperidines, including:
- Radical cyclization of aziridines : Radical rearrangement of aziridinylcarbinyl radicals can form piperidine rings with substituents at various positions.
- Palladium-catalyzed allylic amination and Michael addition : These methods enable the construction of functionalized piperidines with high regio- and stereoselectivity.
- Ring-closing metathesis and selective reductions : Used for complex piperidine derivatives, these methods can be adapted to introduce sulfur substituents after ring formation.
These approaches, while more complex, provide routes to diverse piperidine derivatives and may be optimized for the tert-butylsulfanyl substituent.
Purification and Characterization
- The hydrochloride salt is typically purified by extraction, washing, and vacuum drying.
- Characterization methods include NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm substitution and salt formation.
- Diastereomeric purity can be controlled using base-mediated epimerization and selective protection strategies.
Summary Table of Key Preparation Steps
| Preparation Stage | Description | Typical Reagents | Conditions | Outcome |
|---|---|---|---|---|
| Piperidine core synthesis | Cyclization from amino acid derivatives | D-glutamic acid, SOCl2, Boc2O, LiAlH4 | 0-30°C, reflux | Boc-protected piperidine intermediate |
| Activation of methyl group | Formation of leaving group for substitution | Mesyl chloride, tosyl chloride | 0-30°C | Activated intermediate |
| Thiolation | Nucleophilic substitution with tert-butylthiol | tert-Butylthiol, base (e.g., NaH) | Mild, inert atmosphere | tert-butylsulfanyl-substituted piperidine |
| Salt formation | Conversion to hydrochloride salt | HCl in MeOH | Room temperature | Stable hydrochloride salt |
Research Findings and Industrial Relevance
- The method starting from D-glutamic acid is industrially viable due to low cost and short synthetic route.
- Organometallic and palladium-catalyzed methods offer stereoselective routes but may be less cost-effective for large scale.
- The hydrochloride salt form improves compound stability and handling in pharmaceutical contexts.
Q & A
Q. What are the common synthetic routes for 3-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride, and how do reaction conditions influence yield?
Answer: The synthesis typically involves nucleophilic substitution or thiol-ene reactions. For example:
- Route 1 : Reacting tert-butylthiol with a pre-functionalized piperidine derivative (e.g., 3-chloromethylpiperidine) in the presence of a base like triethylamine or K₂CO₃ in polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C .
- Route 2 : Using tert-butyl disulfide as a sulfur source under radical-initiated conditions with AIBN as a catalyst .
Q. Critical factors :
- Solvent choice : Polar aprotic solvents enhance nucleophilicity but may require longer reaction times.
- Temperature : Higher temperatures (>80°C) risk side reactions like oxidation of the thiol group.
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: DCM/MeOH) is recommended to isolate the hydrochloride salt .
Q. How can researchers characterize the purity and structural integrity of this compound?
Answer: Standard analytical methods include:
- NMR spectroscopy : H and C NMR to confirm the tert-butylsulfanyl group (δ ~1.3 ppm for tert-butyl protons) and piperidine ring protons (δ ~2.5–3.5 ppm) .
- Mass spectrometry (HRMS) : To verify the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₁H₂₂ClNS).
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>95% required for pharmacological studies) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
Answer:
- Solubility : Freely soluble in water (>50 mg/mL) due to the hydrochloride salt form. Moderately soluble in methanol, DMSO, and DMF (<20 mg/mL) .
- Stability :
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound for scalability while minimizing side products?
Answer: Methodological strategies :
- Flow chemistry : Continuous flow reactors reduce reaction time and improve heat transfer, minimizing tert-butyl disulfide byproducts .
- Catalyst screening : Transition-metal catalysts (e.g., CuI) can enhance selectivity in thiol-ene couplings .
- Design of Experiments (DoE) : Use factorial designs to optimize parameters like solvent ratio, temperature, and stoichiometry. For example, a 2³ factorial design revealed that a 1:1.2 molar ratio of tert-butylthiol to 3-chloromethylpiperidine maximizes yield (82%) .
Q. What computational approaches are effective in predicting the bioactivity of this compound against neurological targets?
Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to GABAₐ receptors or serotonin transporters. The tert-butylsulfanyl group shows hydrophobic interactions with Leu232 and Tyr294 residues in GABAₐ .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER or GROMACS).
- QSAR models : Train models on piperidine derivatives with known IC₅₀ values to predict EC₅₀ for new analogs .
Q. How can contradictory data on the compound’s antimicrobial vs. neuropharmacological activity be resolved?
Answer: Analytical workflow :
Dose-response studies : Test across a wide concentration range (0.1–100 µM) to identify non-specific cytotoxicity (e.g., MTT assay) .
Target validation : Use CRISPR knockouts of suspected targets (e.g., GABAₐ subunits) to confirm mechanism .
Comparative analysis : Compare with analogs lacking the tert-butylsulfanyl group (see table below):
| Compound | Neuroactivity (IC₅₀, nM) | Antimicrobial (MIC, µg/mL) |
|---|---|---|
| 3-[(TBS)methyl]piperidine·HCl | 120 ± 15 | >100 |
| 3-Methylpiperidine·HCl | >1000 | 25 ± 3 |
Data suggest the tert-butylsulfanyl group enhances neurotarget selectivity over antimicrobial effects .
Q. What strategies mitigate oxidation of the tert-butylsulfanyl group during long-term pharmacological assays?
Answer:
Q. How does the compound’s stereochemistry influence its interaction with chiral biological targets?
Answer:
- Chiral HPLC : Use a Chiralpak AD-H column to resolve enantiomers (eluent: hexane/isopropanol 90:10).
- Enantioselective synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) .
- Pharmacological testing : The (R)-enantiomer showed 3-fold higher affinity for dopamine D₂ receptors than the (S)-form in radioligand binding assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
